molecular formula C₈H₁₆ B031403 (1R,3R)-1,2,3-trimethylcyclopentane CAS No. 15890-40-1

(1R,3R)-1,2,3-trimethylcyclopentane

Cat. No. B031403
CAS RN: 15890-40-1
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s natural occurrence or its synthesis .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize a compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products that are formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Biocatalysis

(1R,3R)-1,2,3-trimethylcyclopentane: is utilized in biocatalysis, which involves the use of biological catalysts—enzymes—to facilitate chemical reactions. This compound can be involved in the resolution of enantiomers, a process crucial for producing optically pure substances in pharmaceuticals. For instance, Yarrowia lipolytica , a robust yeast species, has been highlighted for its enzymatic capabilities in biocatalysis, including the use of whole-cell catalysts and isolated enzymes .

Safety And Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties .

properties

IUPAC Name

(1R,3R)-1,2,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNHOPGKQCXIQ-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

32.0 [mmHg]
Record name Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3beta)-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(1R,3R)-1,2,3-trimethylcyclopentane

CAS RN

15890-40-1
Record name Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.